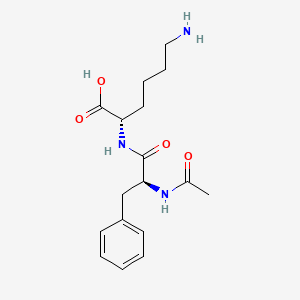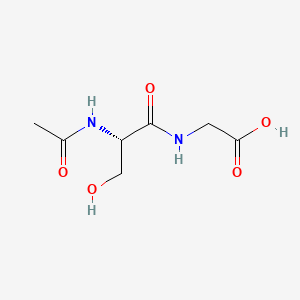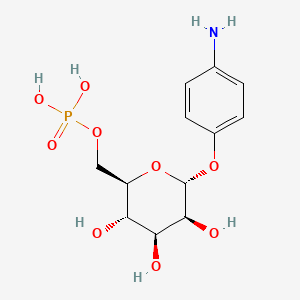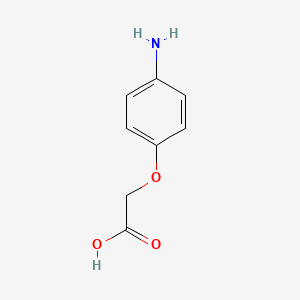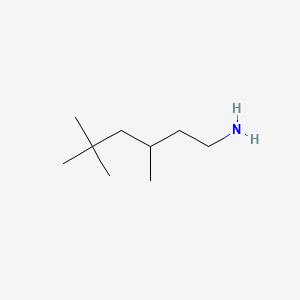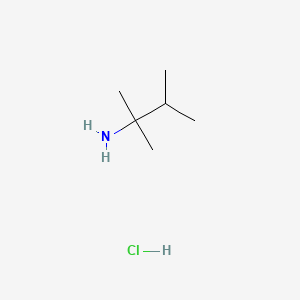
1,1,2-Trimethylpropylamine hydrochloride
Overview
Description
1,1,2-Trimethylpropylamine hydrochloride (TMPH) is an organic compound that is widely used in the laboratory. It is a colorless liquid with a strong, unpleasant odor. It is composed of a trimethylpropylamine molecule and a hydrochloride anion. TMPH is primarily used as a reagent for organic synthesis and as a solvent in a variety of applications. It is also used in the manufacture of pharmaceuticals and as a catalyst in some reactions.
Scientific Research Applications
Chemical Reactions and Derivative Formation
1,1,2-Trimethylpropylamine hydrochloride, as a secondary amine, has been utilized in the formation of well-defined, crystalline, fluorescent derivatives. For instance, its reaction with 7-chloro-4-nitrobenzofurazan led to a fluorescent derivative used in a sensitive spectrophotofluorometric method applied to assay capsules and compatibility samples (Turdiu, Penner, & Chafetz, 1974).
Synthesis and Structural Studies
The compound plays a role in the synthesis and structure analysis of complex metal compounds. For example, it has been involved in reactions leading to octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands. These complexes have been analyzed for their structure and application in alpha-olefin oligo- and polymerization (Fuhrmann, Brenner, Arndt, & Kempe, 1996).
Pharmacological Applications
In the pharmacological domain, the compound has been used in efficient synthesis processes. For example, treating trimethylsilyl isocyanate with hydroxylamine hydrochloride produces valuable pharmacological tools such as 15N-hydroxyurea (Yasaki, Xu, & King, 2000).
Applications in Polymer Science
The compound has been applied in polymer science, particularly in the synthesis of alkyl-substituted p-benzoquinones from corresponding phenols. This involves oxidation processes catalyzed by copper(II) chloride-amine hydrochloride systems (Shimizu, Watanabe, Orita, Hayakawa, & Takehira, 1992).
Analytical Chemistry Applications
In analytical chemistry, this compound has been used as an ion-pairing modifier in chromatographic separations. Its application improves the chromatographic behavior of certain solutes (Jansson & Johansson, 1987).
Synthesis of Organic Acids Derivatives
The compound also finds application in the synthesis of volatile derivatives for gas chromatography, specifically in the formation of trimethylsilyl derivatives of sodium salts of organic acids (Poole, Llater, & Orrell, 1976).
properties
IUPAC Name |
2,3-dimethylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)6(3,4)7;/h5H,7H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTAYKJBSPQDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183919 | |
| Record name | Propylamine, 1,1,2-trimethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29772-69-8 | |
| Record name | Propylamine, 1,1,2-trimethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029772698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylamine, 1,1,2-trimethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)
![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)

![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)

